molecular formula C20H17F3N4O B3020523 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034302-93-5

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B3020523
CAS RN: 2034302-93-5
M. Wt: 386.378
InChI Key: GACCHCKDKIIKEC-UHFFFAOYSA-N
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Description

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a phenyl group and a pyrrolidin-1-yl group . The molecule also contains a trifluoromethyl group attached to another phenyl group .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material for the synthesis of the triazole was (S)-(-) ethyl lactate . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring . The 13C NMR spectra showed the coupling between the fluorine atoms and the carbons of the aryl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a trifluoromethyl group attached to a phenyl group .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles are privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability contribute to their popularity. The compound may serve as a scaffold for designing novel drugs. Researchers have synthesized derivatives with 1,2,3-triazole cores and evaluated their biological activities . For instance, antiproliferative agents against cancer cells have been developed using the “click chemistry” approach.

Organic Synthesis and Click Chemistry

The compound’s 1,2,3-triazole moiety is amenable to various synthetic approaches. Notably, click chemistry methods (such as Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition) have been employed to construct 1,2,3-triazole-containing molecules. These reactions allow efficient and modular assembly of complex structures .

Bioconjugation and Chemical Biology

Functionalized 1,2,3-triazoles serve as excellent bioconjugation handles. They can be easily attached to biomolecules (such as proteins, peptides, or nucleic acids) via click chemistry. Researchers use these bioconjugates for labeling, imaging, and targeted drug delivery .

Fluorescent Imaging and Molecular Probes

1,2,3-Triazoles have been incorporated into fluorescent probes for cellular imaging. Their unique photophysical properties make them suitable for visualizing biological processes. Researchers have developed triazole-based molecular probes for detecting specific biomolecules (e.g., enzymes, ions, or reactive oxygen species) in live cells.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole and imidazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that the nitrogen atoms of the 1,2,4-triazole ring might bind to the iron in the heme moiety of cyp-450, and phenyl moieties might have a key interaction in the active site of the enzyme . The carbonyl group, which is present in the compound, might be incorporated due to its ability to form hydrogen bonds .

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might affect multiple biochemical pathways .

Pharmacokinetics

Compounds with similar structures, such as pyrrolidine derivatives, have been found to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-6-15(7-9-16)19(28)26-11-10-17(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACCHCKDKIIKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

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